![molecular formula C18H27NO3 B1485153 4-(3-Hydroxymethylbenzyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 2088637-81-2](/img/structure/B1485153.png)
4-(3-Hydroxymethylbenzyl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
“4-(3-Hydroxymethylbenzyl)-piperidine-1-carboxylic acid tert-butyl ester” is a complex organic compound. It is a type of tert-butyl ester, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters like this compound often proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Chemical Reactions Analysis
Tert-butyl esters are known to undergo a variety of chemical reactions. For instance, they can be deprotected using aqueous phosphoric acid . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
Scientific Research Applications
Synthesis and Derivative Formation
4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to form piperidine derivatives, serving as versatile intermediates for various substituted piperidine subunits (Acharya & Clive, 2010). This method showcases a general route to optically pure piperidines, highlighting the compound's utility in the synthesis of a broad range of amines containing a substituted piperidine subunit.
Molecular Structure and Reactivity
The six-membered ring of related esters, such as tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, adopts a distorted half-chair configuration, with hydrogen bonds forming between the OH group and the protecting carbonyl group, and between NH and the piperazine oxo group, indicating the structural versatility and reactivity of such compounds (Kolter et al., 1996).
Synthetic Applications
N-tetramethylpiperidinyl esters' thermolysis, involving compounds with similar backbones, shows the formation of carboxylic acids and 2,2,6,6-tetramethylpiperidine, indicative of the formation of 2,2,6,6-tetramethylpiperidinyl radicals. This process suggests potential pathways for synthesizing new compounds or intermediates for further chemical reactions (Henry-Riyad & Tidwell, 2008).
Safety and Hazards
While the specific safety and hazards information for this compound is not available, it’s important to note that the synthesis of tert-butyl esters can involve hazardous conditions, such as the use of flammable isobutene . Therefore, proper safety measures should be taken during the synthesis of such compounds.
properties
IUPAC Name |
tert-butyl 4-[[3-(hydroxymethyl)phenyl]methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-9-7-14(8-10-19)11-15-5-4-6-16(12-15)13-20/h4-6,12,14,20H,7-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKYLNKDJHBAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxymethylbenzyl)-piperidine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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